molecular formula C14H22N6O3S B4674513 N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

Cat. No.: B4674513
M. Wt: 354.43 g/mol
InChI Key: CDJVKCIAUBUZGL-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a complex organic compound with a unique structure that combines elements of piperazine, pyrimidine, and carbothioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the ethyl group and the carbothioamide moiety. The final step involves the formation of the pyrimidine ring and its attachment to the piperazine structure. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents include acids like hydrochloric acid or sulfuric acid for protonation reactions, and bases like sodium hydroxide or potassium carbonate for deprotonation. Solvents such as acetonitrile, dimethyl sulfoxide, or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays to study enzyme interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-ethylpiperazine-1-carbothioamide: Lacks the pyrimidine ring, making it less complex.

    4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine: Does not have the ethyl group, affecting its reactivity and applications.

Properties

IUPAC Name

N-ethyl-4-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3S/c1-2-16-14(24)20-7-5-19(6-8-20)4-3-15-9-10-11(21)17-13(23)18-12(10)22/h9H,2-8H2,1H3,(H,16,24)(H3,17,18,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJVKCIAUBUZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
Reactant of Route 3
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
Reactant of Route 4
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
Reactant of Route 5
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
Reactant of Route 6
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

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